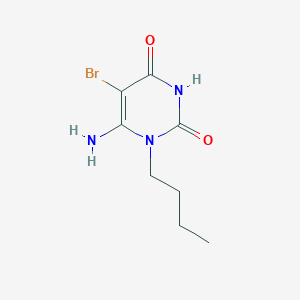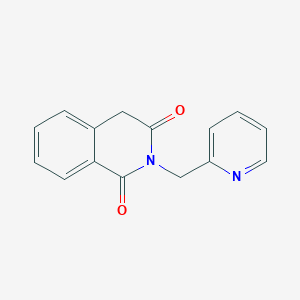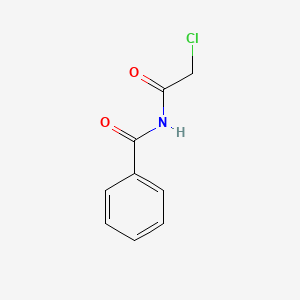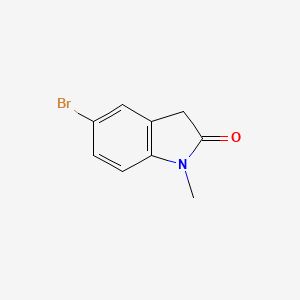
5-fluoro-1-methyl-1H-indole-2,3-dione
Overview
Description
5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-Fluoro-1-methylindoline-2,3-dione, is a chemical compound with the CAS Number: 773-91-1 . It has a molecular weight of 179.15 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, an environmentally friendly heterogeneous catalyst Cell-CuI-NPs was employed for the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione, an alkyne with various organic azides in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C9H6FNO2/c1-11-7-3-2-5 (10)4-6 (7)8 (12)9 (11)13/h2-4H,1H3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 179.15 . It is stored at room temperature in a sealed, dry environment .Scientific Research Applications
Antituberculosis Activity
5-fluoro-1H-indole-2,3-dione derivatives have been evaluated for their antituberculosis activity. A study by Karalı et al. (2007) synthesized a series of these derivatives and found significant inhibitory activity against Mycobacterium tuberculosis H37Rv in some compounds. This highlights the potential of 5-fluoro-1H-indole-2,3-dione derivatives in antituberculosis drug development (Karalı et al., 2007).
Antimicrobial and Antifungal Properties
Compounds derived from 5-fluoro-1H-indole-2,3-dione have shown considerable antimicrobial and antifungal potency. A 2020 study by Deswal et al. synthesized derivatives that exhibited significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Deswal et al., 2020).
Cancer Inhibitory Activity
5-fluoro-1H-indole-2,3-dione derivatives have been studied for their cancer inhibitory properties. Zi-cheng (2013) synthesized a series of derivatives that displayed antitumor activity against various cancer cells, with some showing similar or higher activity than 5-Fluorouracil, a commonly used chemotherapy drug (Li Zi-cheng, 2013).
Antiviral Effects
These derivatives have also been tested for their antiviral effects. A study by Sevinçli et al. (2020) synthesized novel derivatives and tested them against various viruses, finding effective inhibitory activity in certain compounds (Sevinçli et al., 2020).
Molecular Structure Analysis
Understanding the molecular structure of 5-fluoro-1H-indole-2,3-dione derivatives is crucial for their application in drug design. Karalı's 2021 study focused on determining the molecular and crystal structure of specific derivatives, which is essential for the development of effective pharmaceutical compounds (Karalı, 2021).
Hydrogen Bond Analysis in Derivatives
The analysis of intramolecular hydrogen bonds in 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones derivatives was performed by Karayel et al. (2015). This study provides insights into the electronic characteristics and structure-activity relationships of these molecules (Karayel et al., 2015).
Antileukemic Potential
The antileukemic potential of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives was investigated by Kuruca et al. (2008). Their study suggests that these derivatives might have chemotherapeutic potential in B-lymphoma and chronic myeloid leukemia (Kuruca et al., 2008).
Quantitative Structure-Activity Relationship (QSAR) Study
A QSAR study by Shahlaei et al. (2009) found quantitative relationships between molecular structure and anti-tubercular activity of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives. This helps in understanding the molecular basis of their biological activity (Shahlaei et al., 2009).
Safety and Hazards
Future Directions
While the specific future directions for 5-fluoro-1-methyl-1H-indole-2,3-dione are not explicitly mentioned in the search results, it’s clear that the compound and its derivatives have potential in the field of medicinal chemistry. For instance, 5-fluoro-1H-indole-2,3-dione derivatives might have chemotherapeutic drug potential in B-lymphoma patients . The allyl derivative of thiosemicarbazones has benefit both B-lymphoma and chronic myeloid leukemia patients in a large spectrum .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to show various biologically vital properties , suggesting that they may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-Fluoro-1-methyl-1H-indole-2,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
5-fluoro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJRLOILUKMNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365299 | |
| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773-91-1 | |
| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)




